1-Bromo-4-(cyclopentylsulfonyl)benzene
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Overview
Description
1-Bromo-4-(cyclopentylsulfonyl)benzene is an organic compound with the molecular formula C11H13BrO2S. It is a derivative of benzene, where a bromine atom and a cyclopentanesulfonyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(cyclopentylsulfonyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(cyclopentanesulfonyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopentylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be substituted by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
EAS: Products like nitro- or sulfonyl-substituted benzene derivatives.
Nucleophilic Substitution: Products like amine- or thiol-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-(cyclopentylsulfonyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopentylsulfonyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, leading to the formation of a positively charged arenium ion intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-cyclohexylbenzene: Similar structure but with a cyclohexyl group instead of a cyclopentanesulfonyl group.
1-Bromo-4-methylbenzene (p-bromotoluene): Similar structure but with a methyl group instead of a cyclopentanesulfonyl group.
Uniqueness
1-Bromo-4-(cyclopentylsulfonyl)benzene is unique due to the presence of the cyclopentanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-4-cyclopentylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVMOUOFLLDHPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601482 |
Source
|
Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173387-45-6 |
Source
|
Record name | 1-Bromo-4-(cyclopentylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173387-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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